molecular formula C15H11F3O2 B6327332 4-Benzyloxy-2-(trifluoromethyl)benzaldehyde CAS No. 678164-31-3

4-Benzyloxy-2-(trifluoromethyl)benzaldehyde

Cat. No.: B6327332
CAS No.: 678164-31-3
M. Wt: 280.24 g/mol
InChI Key: LRTMKGSVSNXZSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyloxy-2-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C15H11F3O2 and a molecular weight of 280.25 g/mol It is characterized by the presence of a benzyloxy group and a trifluoromethyl group attached to a benzaldehyde core

Preparation Methods

The synthesis of 4-Benzyloxy-2-(trifluoromethyl)benzaldehyde typically involves the reaction of 4-hydroxy-2-(trifluoromethyl)benzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions in a suitable solvent like acetone or dimethylformamide. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Benzyloxy-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and strong bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields the carboxylic acid derivative, while reduction yields the alcohol derivative.

Scientific Research Applications

4-Benzyloxy-2-(trifluoromethyl)benzaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-Benzyloxy-2-(trifluoromethyl)benzaldehyde can be compared with other similar compounds such as:

The presence of both the benzyloxy and trifluoromethyl groups in this compound makes it unique and valuable for specific research and industrial applications.

Properties

IUPAC Name

4-phenylmethoxy-2-(trifluoromethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c16-15(17,18)14-8-13(7-6-12(14)9-19)20-10-11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTMKGSVSNXZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In analogy to the procedure described in example 8 c], 1-bromo-2-trifluoromethyl-4-(phenylmethoxy)-benzene was treated with n-BuLi and N,N-dimethylformamide in dry tetrahydrofuran to yield 4-benzyloxy-2-trifluoromethyl-benzaldehyde as colorless liquid.
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